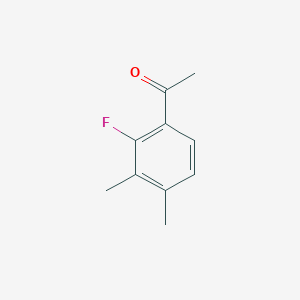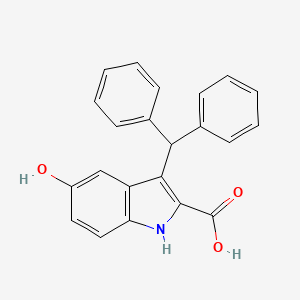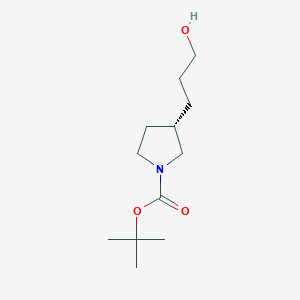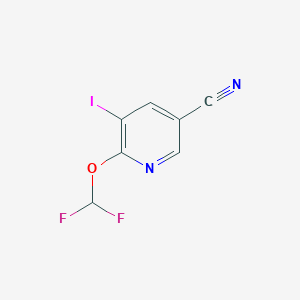
6-(Difluoromethoxy)-5-iodonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-5-iodonicotinonitrile is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, including significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of both difluoromethoxy and iodonicotinonitrile groups in the molecule makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for 6-(Difluoromethoxy)-5-iodonicotinonitrile may involve large-scale difluoromethylation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and reagents to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethoxy)-5-iodonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)-5-iodonicotinonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can significantly alter the compound’s reactivity and interaction with biological molecules, leading to unique modes of action. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-5-iodonicotinonitrile include other difluoromethoxylated nitrogen-containing heterocycles, such as difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is the presence of both the difluoromethoxy and iodonicotinonitrile groups. This unique combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C7H3F2IN2O |
|---|---|
Molekulargewicht |
296.01 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F2IN2O/c8-7(9)13-6-5(10)1-4(2-11)3-12-6/h1,3,7H |
InChI-Schlüssel |
IQFBISPKWFHWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1I)OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


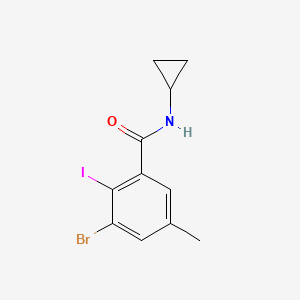
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
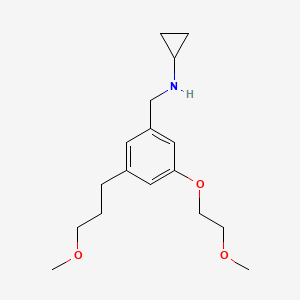
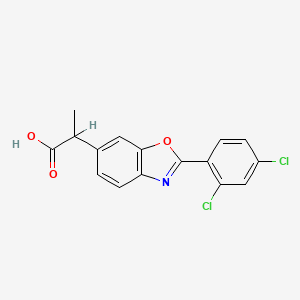

![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)

